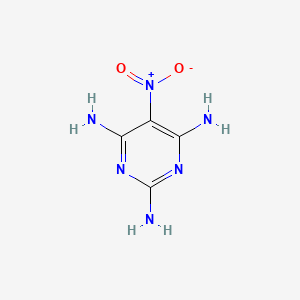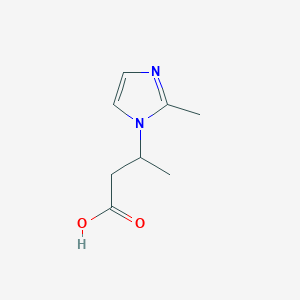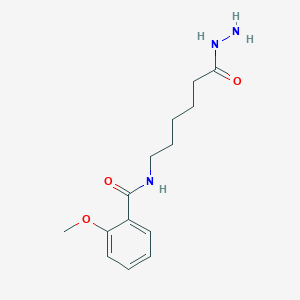
5-Nitro-2,4,6-triaminopyrimidine
Vue d'ensemble
Description
5-Nitro-2,4,6-triaminopyrimidine is a heterocyclic organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by a pyrimidine ring substituted with three amino groups and one nitro group, making it a versatile molecule for various chemical reactions and applications.
Mécanisme D'action
- The primary targets of NTAP are not explicitly mentioned in the available literature. However, we know that NTAP undergoes N-oxidation to form two key derivatives: 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and This compound-1-oxide (NTAPMO) .
Target of Action
Its potential applications in explosives underscore the need for thorough investigation . 🚀💥
Analyse Biochimique
Biochemical Properties
5-Nitro-2,4,6-triaminopyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, leading to the formation of energetic compounds . These interactions are crucial for the synthesis of high-energy materials, which are used in various industrial applications. The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable component in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity . For example, the compound has been shown to inhibit certain oxidative enzymes, resulting in the accumulation of reactive oxygen species (ROS) within cells. This inhibition can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in oxidative reactions is particularly noteworthy, as it contributes to the formation of high-energy compounds used in industrial applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is essential for optimizing its use in biochemical research and industrial applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. For instance, the compound may localize to mitochondria, where it can influence oxidative metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,4,6-triaminopyrimidine typically involves the N-oxidation of 5-Nitroso-2,4,6-triaminopyrimidine. This process can be carried out using mild oxidation reactions. For instance, the N-oxidation can be achieved by treating 5-Nitroso-2,4,6-triaminopyrimidine with oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using efficient and scalable methods. One such method involves boiling an arbitrary guanidine salt dissolved in an aliphatic lower alcohol with malonic acid dinitrile in the presence of a base. The reaction mixture is then cooled, acid-adjusted, and treated with nitrous acid to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2,4,6-triaminopyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2,4,6-triaminopyrimidine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a metal catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: This compound-1,3-Dioxide, this compound-1-oxide.
Reduction Products: 2,4,6-triaminopyrimidine.
Substitution Products: Various substituted pyrimidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Nitro-2,4,6-triaminopyrimidine has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triaminopyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroso-2,4,6-triaminopyrimidine: Precursor to 5-Nitro-2,4,6-triaminopyrimidine, with different oxidation states and reactivity.
2,4-Diamino-5-nitropyrimidine: Similar structure but with one less amino group, affecting its chemical properties and applications.
Uniqueness
This compound is unique due to its combination of three amino groups and one nitro group on the pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMCROIMZMUGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389475 | |
| Record name | 5-Nitro-2,4,6-triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24867-36-5 | |
| Record name | 5-Nitro-2,4,6-triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-nitro-2,4,6-triaminopyrimidine-1,3-di-N-oxide (NTAPDO) considered a promising energetic material?
A2: NTAPDO exhibits properties desirable for insensitive munition (IM) formulations. Research indicates it offers superior explosive performance compared to the widely used insensitive energetic compound (IEC), TATB [, ].
Q2: What are the challenges associated with scaling up the production of NTAPDO?
A2: Several factors influence the feasibility of scaling up NTAPDO production. These include:
- Materials of Plant Construction: The reactive nature of energetic materials often demands specialized, corrosion-resistant equipment, impacting overall production costs [, ].
Q3: How do researchers determine the structure of compounds like NTAPDO?
A3: The structure of NTAPDO and similar compounds can be elucidated using a combination of techniques:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)
![6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid](/img/structure/B1305328.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B1305330.png)





![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)

